molecular formula C11H16N2 B2985799 2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine CAS No. 953754-95-5

2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine

Cat. No.: B2985799
CAS No.: 953754-95-5
M. Wt: 176.263
InChI Key: NPLIBYPKABRYCL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(2,3-Dihydro-1H-indol-1-yl)propan-1-amine (CAS: 61123-70-4) is a heterocyclic amine featuring a dihydroindole (indoline) scaffold linked to a propylamine chain. Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.24 g/mol. The compound’s structure combines the aromaticity of the indoline ring with the flexibility of the aliphatic amine side chain, making it a versatile intermediate in medicinal chemistry and drug discovery.

Synthesis and Characterization
The synthesis of this compound and its analogs often involves multi-step processes, including protection/deprotection strategies. For example, related compounds like (2,3-dihydro-1H-indol-5-ylmethyl)amine are synthesized via deprotection of phthalimide and acetyl groups, as described by Ogurtsov and Rakitin . Characterization typically employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9(8-12)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLIBYPKABRYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine typically involves the reaction of indoline with appropriate alkylating agents under specific conditions. One common method is the alkylation of indoline using propylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to simpler amines or alcohols.

  • Substitution: Substitution reactions can replace one of the substituents on the indole ring with another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Propylamine derivatives.

  • Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine with key structural analogs:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 61123-70-4 C₁₁H₁₄N₂ 174.24 Indoline ring + propylamine chain Intermediate for ACEIs
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Not specified C₁₀H₁₂N₂ 160.22 Indoline ring + methylamine at C5 position Precursor for bioactive methanamines
3-(2-Methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine (QD-6700) 1016529-13-7 C₁₂H₁₆N₂ 190.28 Methyl-substituted indoline + propylamine chain Pharmaceutical research
1-(2-Phenyl-1H-indol-3-yl)propan-2-amine Not specified C₁₇H₁₈N₂ 250.34 Phenyl-substituted indole + isopropylamine Psychoactive compound research
5F-AMT (1-(5-fluoro-1H-indol-3-yl)propan-2-amine) Not specified C₁₁H₁₃FN₂ 194.23 Fluoro-substituted indole + isopropylamine Designer drug studies

Physicochemical Properties

  • Solubility : The presence of polar amine groups improves aqueous solubility compared to unsubstituted indoles. For instance, this compound’s hydrochloride salt (CAS: 61123-70-4) shows enhanced solubility in polar solvents .
  • Thermal Stability: Derivatives like IND-1 and IND-2 exhibit varying thermal stabilities. IND-1 (ethenone derivative) decomposes at 180°C, while IND-2 (chloro-substituted) is stable up to 200°C, attributed to stronger C-Cl bonds .

Key Studies

Thermal Compatibility Study () : IND-1 and IND-2 showed excellent compatibility with excipients like microcrystalline cellulose, suggesting feasibility in solid-dosage formulations .

Psychoactive Derivatives () : 5F-AMT and phenyl-substituted analogs are flagged in forensic studies due to their structural resemblance to controlled substances like α-PVP .

Biological Activity

2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine, also known as a chiral amine compound, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical profile is essential for understanding its biological interactions. Below are key properties:

PropertyValue
IUPAC NameThis compound
CAS Number2248200-90-8
Molecular FormulaC₁₂H₁₇N
Molecular Weight175.27 g/mol

The presence of a chiral center in the compound significantly influences its biological interactions.

The biological activity of this compound primarily results from its interaction with various molecular targets, including receptors and enzymes. It may function as either an agonist or antagonist , modulating crucial biochemical pathways that are vital for therapeutic effects.

Interaction with Receptors

Research indicates that this compound can interact with neurotransmitter receptors, potentially influencing neurotransmission and cellular signaling pathways. Such interactions can lead to significant biological effects, including modulation of enzyme activities and cellular responses.

Therapeutic Potential

The therapeutic implications of this compound are vast. Studies have suggested potential applications in treating neurodegenerative diseases and mood disorders due to its ability to affect neurotransmitter systems .

Case Studies

Several case studies highlight the compound's efficacy in various applications:

  • Neurodegenerative Diseases : In a study focusing on compounds for symptomatic therapies for Perry Disease (PeD), derivatives similar to this compound showed promising results in inhibiting specific enzymes linked to neurodegeneration .
  • Mood Disorders : The compound's influence on serotonin pathways suggests potential as an antidepressant or anxiolytic agent. Its structural similarity to known antidepressants enhances interest in its pharmacological profile .

Biological Activity

The biological activities attributed to this compound include:

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain .
  • Antioxidant Properties : Some studies indicate that indole derivatives possess antioxidant properties that could protect cells from oxidative stress, a factor in many chronic diseases .

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